A Technical Guide to the Structure Elucidation of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
A Technical Guide to the Structure Elucidation of 5-([1,1'-Biphenyl]-4-yl)-1,2,4-triazin-3-amine
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine, a heterocyclic compound with potential applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field, offering a logical, multi-technique approach that integrates mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind each analytical choice is explained, ensuring a self-validating and scientifically rigorous process from initial synthesis to final structural confirmation.
Introduction and Strategic Overview
The compound 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine belongs to the 1,2,4-triazine class of nitrogen-containing heterocycles. Triazine derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] The biaryl moiety suggests potential for interactions with various biological targets through π-π stacking and hydrophobic interactions.[2] Given this potential, precise structural confirmation is not merely an academic exercise; it is a critical prerequisite for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.
This guide will follow a systematic workflow, beginning with a plausible synthesis to provide the analyte, followed by a cascade of spectroscopic analyses. Each step is designed to provide a specific piece of the structural puzzle, with the data from each technique corroborating the others to build an unshakeable final assignment.
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Hypothetical Synthesis
To procure the analyte for analysis, a plausible and common synthetic route for 5-aryl-1,2,4-triazines is the condensation of a 1,2-dicarbonyl compound with an aminoguanidine derivative.[3] For our target molecule, this involves the reaction of 4-biphenylylglyoxal with aminoguanidine hydrochloride.
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Reaction: 4-Biphenylylglyoxal hydrate + Aminoguanidine hydrochloride
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Conditions: Reflux in an acidic aqueous or alcoholic solution.
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Rationale: The reaction proceeds via the initial formation of a hydrazone between the more reactive aldehyde group of the glyoxal and the aminoguanidine, followed by intramolecular cyclization and dehydration to form the aromatic 1,2,4-triazine ring. The amine group at the 3-position is derived directly from the aminoguanidine starting material.
Following the reaction, the crude product would be isolated and purified, for example, by recrystallization from a suitable solvent like ethanol or purification via column chromatography to ensure high purity for spectroscopic analysis.
Mass Spectrometry: Molecular Formula Determination
The first analytical step is to confirm the molecular weight and determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.
Objective: To obtain the exact mass of the molecular ion ([M+H]⁺) and use it to deduce an unambiguous molecular formula.
Experimental Protocol: HRMS (ESI-TOF)
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.[4]
-
Analysis Mode: Positive ion mode is chosen because the amine and triazine nitrogens are readily protonated.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
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Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The high-resolution instrument provides a mass measurement accurate to within 5 ppm, allowing for the use of formula calculator software to determine the elemental composition.
Expected Data
For 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine (C₁₅H₁₂N₄):
| Parameter | Theoretical Value | Expected HRMS Result [M+H]⁺ |
| Molecular Formula | C₁₅H₁₂N₄ | C₁₅H₁₃N₄⁺ |
| Exact Mass | 248.1062 | 249.1135 (± 0.0012) |
This HRMS result provides the first piece of concrete evidence, confirming the molecular formula and the degree of unsaturation (11), which is consistent with the proposed structure containing two phenyl rings and a triazine ring.
Infrared (IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Objective: To confirm the presence of the amine (N-H) and aromatic (C-H, C=C, C=N) functionalities.
Experimental Protocol: FT-IR (ATR)
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Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
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Data Analysis: Identify characteristic absorption bands for the key functional groups.
Expected Data
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch | Primary Amine (-NH₂) | 3400-3200 (two bands) | Confirms the presence of the amine group.[5] |
| Aromatic C-H Stretch | Ar-H | 3100-3000 | Indicates the aromatic rings. |
| C=N Stretch | Triazine Ring | 1650-1550 | Characteristic of the heterocyclic ring system.[6] |
| C=C Stretch | Aromatic Rings | 1600-1450 | Confirms the biphenyl system. |
| Aromatic C-H Bend | Ar-H | 900-675 | Out-of-plane bending can suggest substitution patterns. |
The IR spectrum serves as a quick confirmation that the primary structural motifs (amine, aromatic rings) are present as expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to assemble the molecular skeleton piece by piece.
Experimental Protocol: General NMR
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆.[8][9] DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion, especially in the aromatic region.
-
Data Acquisition: Perform a standard suite of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC.[10][11]
¹H NMR: The Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling.
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Expected Signals:
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-NH₂ Protons: A broad singlet around 6.5-7.5 ppm (in DMSO-d₆), integrating to 2H. Its chemical shift can be variable and it will exchange with D₂O.
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Aromatic Protons: A complex series of multiplets between 7.4 and 8.5 ppm, integrating to a total of 9H. The protons on the terminal phenyl ring (H-2', 3', 4', 5', 6') and the substituted phenyl ring (H-2, 3, 5, 6) will have distinct patterns. The proton on the triazine ring (H-6) is expected to be a singlet and significantly downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.
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¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum shows all unique carbon atoms in the molecule.
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Expected Signals:
-
Biphenyl Carbons: Multiple signals in the aromatic region (~125-145 ppm). The quaternary carbons (C-1, C-4, C-1', C-4') will be identifiable.
-
Triazine Carbons: Three distinct signals are expected at lower field (more deshielded) due to the electronegative nitrogen atoms, typically in the range of 145-165 ppm.[12] C-3 (bearing the amine) and C-5 (bearing the biphenyl group) will be significantly downfield.
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2D NMR: Connecting the Pieces
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and establishing the connectivity between different parts of the molecule.[13][14]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10]
-
Expected Correlations: It will clearly show the coupling networks within each of the two phenyl rings. For example, H-2' will show a correlation to H-3', which in turn correlates to H-4', and so on. This allows for the complete assignment of each aromatic spin system.
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-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[15]
-
Expected Correlations: Every C-H pair will produce a cross-peak. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals. For example, the proton signal assigned as H-6 will show a cross-peak to the C-6 carbon signal.
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-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assembling the final structure. It reveals correlations between protons and carbons over two or three bonds, allowing us to connect the different fragments.[15][16]
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Key Expected Correlations:
-
Connecting Biphenyl to Triazine: Protons H-2 and H-6 on the substituted phenyl ring should show a correlation to the C-5 carbon of the triazine ring. This is the crucial link that proves the point of attachment.
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Connecting the Two Phenyl Rings: Proton H-3 (and H-5) should show a 3-bond correlation to the quaternary carbon C-1'. Conversely, proton H-2' (and H-6') should show a 3-bond correlation to the quaternary carbon C-4. These correlations definitively establish the biphenyl linkage.
-
Confirming Triazine Structure: The triazine proton H-6 should show correlations to C-5 and potentially to the quaternary carbon C-4 of the biphenyl group. The amine protons (-NH₂) may show a correlation to C-3.
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Consolidated NMR Data (Predicted)
The following table summarizes the predicted NMR data that would collectively confirm the structure. Chemical shifts are predicted based on known values for similar fragments and computational models.[17][18]
| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |
| Triazine Ring | |||
| C-3 | - | ~163 | - |
| -NH₂ | ~7.0 (br s, 2H) | - | C-3 |
| C-5 | - | ~158 | - |
| H-6 | ~9.3 (s, 1H) | ~145 | C-5, C-4 (biphenyl) |
| Biphenyl Moiety | |||
| C-1 | - | ~139 | - |
| H-2, H-6 | ~8.3 (d, 2H) | ~128 | C-4, C-5 (triazine), C-1' |
| H-3, H-5 | ~7.9 (d, 2H) | ~129 | C-1, C-4' |
| C-4 | - | ~142 | - |
| C-1' | - | ~138 | - |
| H-2', H-6' | ~7.7 (d, 2H) | ~127 | C-4', C-4 (biphenyl) |
| H-3', H-5' | ~7.5 (t, 2H) | ~130 | C-1' |
| H-4' | ~7.4 (t, 1H) | ~128 | C-2', C-6' |
Data Consolidation and Final Confirmation
The structure elucidation is complete when all collected data points converge to support a single, unambiguous structure.
-
HRMS established the molecular formula as C₁₅H₁₂N₄.
-
FT-IR confirmed the presence of a primary amine and aromatic rings.
-
¹H and ¹³C NMR accounted for all 12 protons and 15 carbons required by the molecular formula.
-
COSY established the proton-proton connectivity within the two separate phenyl rings.
-
HSQC mapped each proton to its directly attached carbon atom.
-
HMBC provided the critical long-range correlations that linked the triazine ring to the biphenyl moiety at the correct position (C-5) and confirmed the C4-C1' linkage of the biphenyl group.
The collective, self-validating evidence from this multi-technique approach provides definitive proof for the structure of 5-([1,1'-biphenyl]-4-yl)-1,2,4-triazin-3-amine.
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